![molecular formula C21H21N7O3 B2827935 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1396807-82-1](/img/structure/B2827935.png)
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
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Scientific Research Applications
Chemical Probes and Inhibition Studies
This compound class has been investigated for its role as chemical probes to study ADP-ribosylation, showcasing the synthesis and biochemical evaluation of inhibitors targeting the human ADP-ribosyltransferase ARTD3/PARP3. The research highlighted the significance of stereochemistry for selectivity and potency, indicating that certain modifications could shift the binding pose significantly. The study led to the discovery of selective inhibitors for ARTD3, emphasizing the compound's utility in developing targeted therapeutic agents (Lindgren et al., 2013).
Antimicrobial and Anticancer Evaluation
Another application has been in the synthesis of new heterocyclic compounds for antimicrobial and anticancer evaluations. For example, a study synthesized various 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer activities, revealing compounds with potent activity against specific strains and cancer cell lines. This research underscores the compound's potential in developing new antimicrobial and anticancer therapies (Bondock & Gieman, 2015).
Photostability Tuning in Ruthenium Complexes
Research into the photostability of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands by variation of pH showed that the photostability of such complexes could be tuned by altering the pH. This study is relevant for applications in photochemistry and photophysics, where the compound's structural variations can impact photostability, providing insights into designing light-activated materials and sensors (Keyes et al., 1996).
Large Scale Manufacturing for Anticancer Agents
The compound has also been involved in large scale manufacturing processes, such as the production of anticancer agents like Thymitaq from precursor chemicals. This process development highlights the challenges and solutions in scaling up the manufacturing of potential therapeutic agents, demonstrating the compound's role in pharmaceutical manufacturing (Malmgren et al., 2008).
properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O3/c1-26-19(17-8-4-5-10-22-17)25-28(21(26)31)13-11-23-18(29)9-12-27-14-24-16-7-3-2-6-15(16)20(27)30/h2-8,10,14H,9,11-13H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYLKJHCRGPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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